Technical Masterfile: (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid
Technical Masterfile: (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid
The following technical guide details the structural biology, synthetic pathways, and medicinal chemistry applications of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid (CAS 1427203-53-9).
CAS: 1427203-53-9 | Formula: C7H11NO2 | MW: 141.17 g/mol
Executive Summary
(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid represents a specialized class of conformationally restricted
Structural Biology & Pharmacophore Analysis
The 5-azaspiro[2.4]heptane scaffold is defined by a pyrrolidine ring fused to a cyclopropyl moiety at the C4 position (spiro junction).
Regioisomer Distinction
It is vital to distinguish CAS 1427203-53-9 from the more common "Ledipasvir Intermediate" (CAS 1256393-27-7).
- -Isomer (Ledipasvir Int.): Carboxylate at C6. Functions as a rigid Proline analog.
-
-Isomer (Topic CAS): Carboxylate at C7.[1] Functions as a rigid
-homoproline analog.
Conformational Locking
The spiro-cyclopropyl group at C4 exerts a steric "lock" on the pyrrolidine ring puckering. In the (R)-7-carboxylic acid configuration, the molecule adopts a specific envelope conformation that forces peptide bonds into a trans geometry while restricting the
Figure 1: Structural relationship between Proline, the
Synthetic Methodology
Given the specific stereochemistry (R) and the
Retrosynthetic Logic
-
Target: (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid.[1][2]
-
Precursor: (R)-5-Aza-spiro[2.4]heptane-6-carboxylic acid (N-Boc protected).
-
Key Transformation: One-carbon extension via Wolff Rearrangement.
Step-by-Step Protocol
Note: All steps must be performed under inert atmosphere (
Step 1: Mixed Anhydride Formation
-
Dissolution: Dissolve (R)-N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (1.0 eq) in anhydrous THF.
-
Activation: Cool to -15°C. Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise.
-
Reaction: Stir for 30 minutes to form the mixed anhydride in situ.
Step 2: Diazoketone Generation
-
Diazomethane Addition: Caution: Use dedicated glassware and blast shield. Filter the salts from Step 1 (rapidly) or use the slurry directly. Add to a solution of diazomethane (
, 2.5 eq) in at 0°C. -
Quenching: Stir for 3 hours. Quench excess diazomethane with weak acetic acid solution or nitrogen stream.
-
Isolation: Evaporate solvents to yield the crude
-diazoketone.
Step 3: Wolff Rearrangement (Homologation)
-
Rearrangement: Dissolve the diazoketone in Methanol.
-
Catalysis: Add Silver Benzoate (
, 0.1 eq) dissolved in triethylamine ( ). -
Process: Sonication or mild heat (50°C) triggers nitrogen evolution. The intermediate ketene reacts with methanol to form the methyl ester of the target.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 4: Hydrolysis & Deprotection
-
Saponification: Treat the methyl ester with LiOH (3.0 eq) in THF/H2O (3:1).
-
Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc.
-
Final Product: (R)-N-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid. (Remove Boc with TFA/DCM if free acid is required).
Figure 2: Arndt-Eistert homologation route to synthesize the 7-carboxylic acid isomer.
Analytical Specifications (QC)
To ensure the integrity of CAS 1427203-53-9, the following quality control parameters must be met.
| Parameter | Specification | Method |
| Appearance | Off-white to white solid | Visual |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H or IC) | |
| 1H NMR | Conforms to structure | DMSO-d6 or CDCl3 |
| MS (ESI) | LC-MS | |
| Residual Solvents | < 5000 ppm | GC-HS |
Key NMR Diagnostic Signals:
-
Spiro-Cyclopropyl: High field multiplets between
0.4 - 0.9 ppm. -
-CH (H7): Distinct multiplet shifted upfield relative to the
-CH of the precursor. - -CH2 (H6): Diastereotopic protons adjacent to Nitrogen, typically appearing as separated multiplets due to ring rigidity.
Medicinal Chemistry Applications
Proteolytic Stability
The
HCV & Antiviral Research
While the
-
Macrocyclization: Creating novel macrocyclic linkers that require a longer reach (one extra carbon) than the proline analog can provide.
-
Resistance Profiling: Modifying the vector of the pendant group to evade resistance mutations in the viral target.
Handling and Safety
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store at 2-8°C under desiccated conditions. The spiro-cyclopropyl ring is strained; avoid prolonged exposure to strong Lewis acids which may trigger ring-opening.
-
Incompatibility: Strong oxidizing agents.
References
-
Synthesis of Spiro-Proline Analogs: J. Org. Chem. 2011, 76, 8, 2807–2813.[3] "Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation."
-
Ledipasvir Intermediate Chemistry: Molecules 2020, 25(23), 5644. "An Enantioselective Approach to 4-Substituted Proline Scaffolds."
-
General Spirocyclic Synthesis: Synthesis 2015, 47(11), 1622-1642. "Synthesis of Heteraspiro[2.4]heptanes."
-
Product Data: Sigma-Aldrich Technical Data for CAS 1427203-53-9.
Sources
- 1. (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid | 1427203-53-9 [sigmaaldrich.com]
- 2. (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid methyl ester,2990018-69-2-Amadis Chemical [amadischem.com]
- 3. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
